molecular formula C17H13F3N4O2 B605029 1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea CAS No. 1384424-80-9

1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea

Cat. No. B605029
M. Wt: 362.31
InChI Key: VQPBIJGXSXEOCU-UHFFFAOYSA-N
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Description

The compound “1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea” is a complex organic molecule that contains a quinoline ring and a pyridine ring, both of which are common structures in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The presence of the trifluoromethyl group and the methoxy group could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .

Scientific Research Applications

  • Antiproliferative and Anticancer Properties: One study synthesized and evaluated novel compounds including "3-[3,5-Bis(trifluoromethyl)phenyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea" and "1-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-3-[3-(trifluoromethyl)phenyl]urea." These compounds showed significant antiproliferative effects against various cancer cell lines. Particularly, they exhibited strong activity against breast carcinoma MCF-7 cell line. The p-Fluoro derivative was highlighted as a promising compound for breast carcinoma drug development due to its high activity and selectivity (Perković et al., 2016).

  • PI3K Inhibition and Anticancer Effects: Another study modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea. This modification retained antiproliferative activity and inhibitory activity against PI3Ks and mTOR, while dramatically reducing acute oral toxicity. The compound showed efficacy in inhibiting tumor growth in a mice model, suggesting potential as a potent PI3K inhibitor and anticancer agent (Wang et al., 2015).

  • Antimalarial Activity: A study on the synthesis of antimalarial 1-Aryl-3-(4-quinolon-2-yl)ureas and related compounds found that some derivatives exhibited in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum (Kurasawa et al., 2014).

  • Antimicrobial Properties: Research on novel quinoline derivatives bearing different heterocyclic moieties synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo [3,4-b]quinoline derivatives. These compounds showed moderate antimicrobial activities against a range of organisms, including gram-positive and gram-negative bacteria and fungi (El-Gamal et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBIJGXSXEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea

CAS RN

1384424-80-9
Record name 1384424-80-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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